molecular formula C6H2BrClFNO2 B1279372 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene CAS No. 1027833-17-5

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Cat. No. B1279372
CAS RN: 1027833-17-5
M. Wt: 254.44 g/mol
InChI Key: DIPJMSNYGIUYII-UHFFFAOYSA-N
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Description

The compound 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is a halogenated nitrobenzene derivative, which is a class of compounds that have been extensively studied due to their various applications in medicinal chemistry, organic synthesis, and material science. The presence of multiple substituents such as bromo, chloro, fluoro, and nitro groups on the benzene ring can significantly alter the chemical and physical properties of the compound, making it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of halogenated nitrobenzene derivatives often involves electrophilic aromatic substitution reactions, where halogens and nitro groups are introduced into the benzene ring. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene, a related compound, was achieved from bromobenzene by nitration in water, yielding a high purity product . Although the specific synthesis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is not detailed in the provided papers, similar methodologies could be applied, adjusting the conditions to introduce the appropriate halogen and nitro substituents at the desired positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is characterized by the electron-withdrawing effects of the nitro group and the halogens, which can influence the reactivity of the compound. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring . These spectroscopic techniques, along with DFT calculations, are valuable tools for analyzing the molecular structure and predicting the properties of such compounds.

Chemical Reactions Analysis

Halogenated nitrobenzenes undergo various chemical reactions, including electrophilic substitutions, reductions, and coupling reactions. The electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes have been studied, leading to products like 1-nitro-2-vinylbenzene and 1H-indole . The reactivity of the 1-bromo-4-nitrobenzene radical anion in an ionic liquid has also been demonstrated, showing a different reaction pathway compared to conventional solvents . These studies highlight the diverse reactivity of halogenated nitrobenzenes under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene can be inferred from studies on similar compounds. The presence of halogens and a nitro group can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been studied using time-dependent DFT (TD-DFT) for 1-bromo-3-fluorobenzene, which can provide a basis for understanding the electronic structure of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene . Additionally, the metabolism of halogenated nitrobenzenes in biological systems, such as the rabbit, has been investigated, revealing processes like hydroxyldehalogenation .

Scientific Research Applications

Vibrational Spectroscopy Studies

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene has been studied in vibrational spectroscopy. A zero-order normal coordinate analysis for similar trisubstituted benzenes provided insights into both in-plane and out-of-plane vibrations, allowing for unambiguous vibrational assignments of the fundamentals of these molecules. This kind of analysis is crucial in understanding the molecular structure and behavior of such compounds (Reddy & Rao, 1994).

Anisotropic Displacement Parameters

Research on isomorphous compounds like 1-(halomethyl)-3-nitrobenzene, which includes variations of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, focused on the calculation of anisotropic displacement parameters. These parameters are vital for understanding the dynamic behavior of molecules in different states, such as solid-state structures, and can be challenging to determine experimentally (Mroz et al., 2020).

Metabolism Studies

Although not directly on 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, related studies on the metabolism of halogenonitrobenzenes in rabbits provide insights into how similar compounds may be metabolized. Such studies are crucial in toxicology and pharmacology to understand how these compounds are processed in biological systems (Bray et al., 1958).

Mechanistic Insights in SNAr Reactions

Research into the mechanisms of SNAr (nucleophilic aromatic substitution) reactions involving compounds like 1-bromo-2-chloro-5-fluoro-4-nitrobenzene helps in understanding the complex interplay of steric and electronic factors in chemical reactions. This information is pivotal in synthetic chemistry for designing more efficient synthetic routes and understanding reaction dynamics (Onyido & Hirst, 1991).

Electrochemical Studies

Electrochemical studies on similar halobenzenes, including bromo- and chloro-nitrobenzenes, provide insights into the electrochemical properties and behaviors of such compounds. These studies are essential in fields like material science and electrochemistry, especially for applications in battery technology and electronic devices (Horio et al., 1996).

Synthesis and Crystallography

The synthesis and structural analysis of related compounds, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, contribute to the broader understanding of the chemical properties and potential applications of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene. Such research is fundamental in developing new materials and understanding their potential applications (Sweeney et al., 2018).

Mechanism of Action

The mechanism of action for reactions involving this compound likely involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This is then followed by the removal of a proton, yielding a substituted benzene ring .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-bromo-2-chloro-5-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPJMSNYGIUYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439319
Record name 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

CAS RN

1027833-17-5
Record name 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-chloro-5-fluoro-4-nitrobenzene
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Synthesis routes and methods

Procedure details

Potassium nitrate (2.91 g, 28.8 mmol) was gradually added to a stirred solution of 1-bromo-2-chloro-5-fluorobenzene (5 g, 24 mmol) in concentrated sulphuric acid (50 mL) at −5° C. The reaction was stirred for 10 hours then slowly poured in to crushed ice with stirring. The formed precipitate was collected by filtration and dried under reduced pressure to give the title compound (4.7 g, 77%) as a solid.
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
77%

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